Undecafluoro(trifluoromethoxy)cyclohexane
Description
Contextualizing Perfluorinated Ethers within Advanced Fluorocarbon Chemistry
The field of advanced fluorocarbon chemistry is driven by the pursuit of molecules with tailored properties for specific, often demanding, applications. Perfluorinated ethers, including cyclic variants, are a significant area of this research. The introduction of an oxygen atom into a perfluoroalkane chain can influence properties such as viscosity, volatility, and dielectric constant, making these compounds highly versatile. mdpi.com Unlike their non-fluorinated hydrocarbon ether counterparts, perfluorinated ethers exhibit enhanced stability due to the strong carbon-fluorine bonds that shield the ether linkage from chemical attack.
Research into perfluoroether fluids has demonstrated that the degree of branching and the size of substituent groups can significantly impact their viscometric properties and oxidative stability. mdpi.com For instance, highly branched perfluoroalkylether fluids may show lower stability compared to those with single trifluoromethyl pendant groups or unbranched structures. mdpi.com This highlights the nuanced structure-property relationships that govern the behavior of these advanced materials.
Significance of Cyclic Perfluorinated Structures in Modern Chemical Systems
The arrangement of perfluorinated carbons into a cyclic structure, such as in cyclohexane (B81311), introduces specific conformational constraints that further define the molecule's physical and chemical behavior. Perfluorocyclohexane (B1265658), the parent structure of the compound in focus, is known for its chemical inertness and thermal stability. pitt.edu The chair conformation is the predominant structure for the perfluorocyclohexane ring. pitt.edu
Cyclic perfluorinated compounds are notable for their high density, low surface tension, and low viscosity. epa.gov These properties make them suitable for applications such as heat transfer agents and dielectric fluids. epa.gov Furthermore, their ability to be detected at extremely low concentrations has led to their use as effective tracers in various environmental and industrial studies. epa.gov The presence of a substituent group on the perfluorinated cyclohexane ring, such as a trifluoromethyl group, further modifies these properties.
Current Research Landscape of Undecafluoro(trifluoromethyl)cyclohexane and Related Analogues
The primary focus of research on Undecafluoro(trifluoromethyl)cyclohexane, also known as Perfluoromethylcyclohexane, has been on its synthesis, physical characterization, and application as a functional fluid. epa.gov Its manufacturing is typically achieved through the Fowler process, which involves the gas-phase fluorination of toluene (B28343) using cobalt fluoride (B91410). epa.gov
While Undecafluoro(trifluoromethyl)cyclohexane itself is a well-established compound, the broader research landscape includes a variety of related perfluorinated cyclic analogues. For instance, the synthesis and properties of other perfluoroalkyl-substituted cyclohexanes, such as Undecafluoro(heptafluoropropyl)cyclohexane, have been investigated. epa.gov
Chemical and Physical Properties
The properties of Undecafluoro(trifluoromethyl)cyclohexane are well-documented and highlight its utility in various applications.
| Property | Value |
| CAS Number | 355-02-2 |
| Molecular Formula | C7F14 |
| Molar Mass | 350.05 g/mol |
| Appearance | Clear, colorless liquid |
| Density | 1.788 g/mL |
| Melting Point | -37 °C |
| Boiling Point | 76 °C |
| Solubility in water | 10 ppm |
| Flash Point | None |
| Autoignition Temperature | None |
| Data sourced from multiple references. epa.govepa.govwikipedia.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
4943-06-0 |
|---|---|
Molecular Formula |
C7F14O |
Molecular Weight |
366.05 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6-undecafluoro-6-(trifluoromethoxy)cyclohexane |
InChI |
InChI=1S/C7F14O/c8-1(9)2(10,11)4(14,15)6(18,22-7(19,20)21)5(16,17)3(1,12)13 |
InChI Key |
YXCACLPYCBOASG-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)(OC(F)(F)F)F |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Undecafluoro Trifluoromethoxy Cyclohexane
Advanced Synthetic Routes for Undecafluoro(trifluoromethoxy)cyclohexane
The generation of a perfluorinated structure like this compound is not a trivial synthetic task. Direct synthesis is seldom reported; therefore, plausible routes are extrapolated from established methodologies in organofluorine chemistry. These routes typically involve either the exhaustive fluorination of a suitable hydrocarbon precursor or the construction of the molecule from smaller fluorinated building blocks.
Electrochemical fluorination (ECF) stands as a foundational and industrially significant method for producing perfluorinated organic compounds, including ethers. wikipedia.orgresearchgate.net The most established of these techniques is the Simons process. wikipedia.org
The Simons process involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride (B91410) (aHF). wikipedia.org The organic substrate itself does not need to be conductive. The core of the process is a nickel anode, which is where the fluorination is believed to occur. wikipedia.orgelectrochem.org A typical reaction can be generalized as the replacement of all carbon-hydrogen bonds with carbon-fluorine bonds. wikipedia.org
R₃C–H + HF → R₃C–F + H₂ wikipedia.org
For the synthesis of this compound, a hypothetical precursor such as (trifluoromethoxy)cyclohexane would be subjected to ECF. The process is particularly useful for producing perfluorinated amines, ethers, and acyl fluorides. wikipedia.org Despite its utility, the Simons process can suffer from low yields and the formation of isomeric byproducts due to rearrangements. electrochem.org
Another ECF method is the Phillips Petroleum process, also known as Carbon Anode Vapor Phase Electrochemical Fluorination (CAVE). This technique is typically applied to volatile hydrocarbons and uses porous graphite (B72142) anodes in molten potassium fluoride-hydrogen fluoride (KHF₂). wikipedia.org
| Parameter | Simons Process Details | Reference |
|---|---|---|
| Anode Material | Nickel or Nickel-plated | wikipedia.org |
| Solvent/Fluorine Source | Anhydrous Hydrogen Fluoride (aHF) | wikipedia.org |
| Cell Potential | Typically 5–6 V | wikipedia.org |
| Key Feature | Applicable to non-conductive organic substrates soluble in aHF. | lew.ro |
| Common Products | Perfluorinated amines, ethers, carboxylic acids (as acyl fluorides), and sulfonic acids. | wikipedia.org |
Targeted fluorination offers a more controlled, albeit often more laborious, alternative to exhaustive methods like ECF. These strategies rely on multi-step synthetic sequences starting from carefully chosen, partially functionalized cyclohexane (B81311) precursors.
Direct fluorination using elemental fluorine (F₂) is notoriously difficult to control due to its extreme reactivity, often leading to fragmentation and explosions. nih.gov More controlled fluorination can be achieved using high-valency metal fluorides, such as cobalt(III) fluoride (CoF₃), in what is known as the Fowler process. This method allows for the fluorination of hydrocarbons in a more controlled manner than direct reaction with F₂. nih.gov
A common strategy in modern organofluorine synthesis is to build complexity from fluorinated synthons or to introduce fluorine atoms selectively. For instance, a route to a fluorinated cyclohexane could begin with the Birch reduction of an aromatic compound, followed by sequential reactions like epoxidation and ring-opening of the epoxides with a fluoride source. nih.gov The synthesis of partially fluorinated ethers can be achieved through the reaction of perfluoroolefins with alcohols, which could then potentially undergo further fluorination. sibran.ru
| Fluorination Method/Reagent | Description | Key Characteristics | Reference |
|---|---|---|---|
| Direct Fluorination (F₂) | Reaction of the substrate with elemental fluorine gas, often diluted with an inert gas (N₂ or He). | Highly exothermic and reactive; difficult to control, often leading to degradation. | nih.gov |
| Fowler Process (e.g., CoF₃) | The substrate is passed over a heated bed of a high-valency metal fluoride. | More controlled than direct fluorination, but still requires high temperatures. | nih.gov |
| Deoxofluorination (e.g., DAST, Deoxo-Fluor®) | Replaces hydroxyl or carbonyl groups with fluorine. | Useful for selective fluorination of functionalized precursors. | sibran.ru |
| Electrochemical Partial Fluorination | Uses electrolytes like Et₃N·nHF to introduce fluorine atoms selectively under electrochemical conditions. | Can offer high selectivity but may be limited by substrate oxidation potential and anode passivation. | lew.ro |
The trifluoromethoxy (-OCF₃) group is a valuable substituent in medicinal and materials chemistry, but its installation remains a significant synthetic hurdle. nih.govnih.gov There are no universally applicable methods, and strategies often depend on the nature of the substrate.
For aromatic systems, a classic approach involves reacting a phenol (B47542) with reagents like carbon tetrachloride and hydrogen fluoride. More contemporary methods use specialized reagents to deliver the -OCF₃ group. However, applying these to saturated aliphatic scaffolds like cyclohexane is less straightforward.
A plausible synthetic strategy for this compound could involve two main pathways:
Pre-introduction of the -OCF₃ group: A precursor like cyclohexanol (B46403) could be converted to a trifluoromethyl ether. For example, by forming an intermediate dithiocarbonate and then performing an oxidative desulfurization-fluorination. nih.gov This (trifluoromethoxy)cyclohexane would then be subjected to perfluorination via ECF or other methods.
Post-fluorination introduction: This would involve creating a reactive site on a perfluorinated cyclohexane scaffold to attach the -OCF₃ group. This is exceptionally difficult due to the inertness of the perfluorinated ring. A hypothetical route could involve the reduction of a perfluoro(alkoxycyclohexanoyl) fluoride to a perfluorinated alcohol, followed by a reaction to form the trifluoromethyl ether, though this remains speculative.
| Reagent/Method | Precursor Type | Description | Reference |
|---|---|---|---|
| CCl₄ / HF | Phenols | A classic, harsh method to convert phenols to aryl trifluoromethyl ethers. | nih.gov |
| SF₄ | Phenols | Reacts with phenols to form aryl trifluoromethyl ethers, often requiring high temperatures. | nih.gov |
| Oxidative Desulfurization-Fluorination | Alcohols (via dithiocarbonates) | A multi-step process where an alcohol is converted to a xanthate, which is then treated with a fluorinating agent (e.g., HF-pyridine/DBH). | nih.gov |
| Photoredox Catalysis | Arenes/Heteroarenes | Modern methods using visible light and a photocatalyst to generate OCF₃ radicals from specialized reagents for addition to substrates. | nih.gov |
Derivatization and Functionalization Strategies of Perfluorinated Cyclohexane Scaffolds
Perfluorinated alkanes and ethers are renowned for their chemical inertness, a property stemming from the high dissociation energy of the C-F bond. wikipedia.orgwikipedia.org This stability makes the direct functionalization of a scaffold like this compound exceedingly difficult. Most functionalization strategies in organofluorine chemistry are applied to precursors before the final, exhaustive fluorination step. agc.com
Hypothetically, derivatization of the fully fluorinated scaffold would require forcing conditions to break a C-F bond.
Reductive Defluorination: It might be possible to selectively reduce a single C-F bond to a C-H bond using potent reducing agents or electrochemical methods, thereby creating a site for further chemistry. Catalytic defluorination of perfluorinated aromatics has been demonstrated under oxidative conditions. acs.org
Nucleophilic Substitution: This is generally not feasible on a perfluoroalkane ring unless there is a suitable leaving group or a highly activated position, which are absent in this structure.
Radical Reactions: High-energy processes could generate a radical on the perfluorinated ring, which could then be trapped. For instance, the electrochemical oxidation of trifluoromethylsulfinate anion can generate trifluoromethyl radicals. beilstein-journals.org
A more practical approach involves the chemical transformation of functionalized perfluoroether oligomers, which often bear reactive end-groups like acyl fluorides (-COF) resulting from their synthesis. acs.org If a similar functional group were present on the cyclohexane ring instead of one of the fluorine atoms, it would serve as a synthetic handle for a wide range of transformations.
| Strategy | Approach | Challenge/Consideration | Reference |
|---|---|---|---|
| Pre-functionalization | Introduce desired functionality onto the cyclohexane ring before perfluorination. | The functional group must be stable to the harsh fluorination conditions. | agc.com |
| Reductive Defluorination | Use of chemical or electrochemical reducing agents to cleave a C-F bond. | Lack of selectivity and harsh conditions required; over-reduction is likely. | acs.org |
| Functional Group Interconversion | Modify an existing functional group on a fluorinated scaffold (e.g., -COF). | Requires the initial synthesis of a functionalized perfluorinated scaffold. | acs.org |
Mechanistic Insights into Perfluorinated Cyclohexane Synthetic Pathways
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product distributions. The mechanism of the Simons Electrochemical Fluorination (ECF) process, the most likely route to a perfluorinated cyclohexane ether, has been the subject of considerable study, yet it is not fully elucidated. researchgate.net
The prevailing theory suggests that the process does not involve direct electron transfer from the organic substrate. Instead, the nickel anode is oxidized under the applied potential (around 5-6 V) in the presence of fluoride ions from the aHF solvent. electrochem.org This forms a conductive, high-valent nickel fluoride layer (often described as NiF₃ or NiF₄) on the anode surface. This layer then acts as the fluorinating agent, transferring fluorine to the organic substrate that is adsorbed on or near the anode surface. electrochem.org
Key mechanistic features include:
The reaction is thought to proceed via radical or carbocationic intermediates. electrochem.org
The formation of these reactive intermediates can lead to skeletal rearrangements, fragmentation of the carbon backbone, and the formation of a mixture of isomers, which complicates purification and reduces yields. electrochem.org
The process is highly dependent on the stability of the substrate and any intermediates formed. Ether linkages are generally stable under ECF conditions, allowing for the synthesis of perfluorinated ethers. wikipedia.org
For targeted fluorination methods, mechanisms can vary widely. For example, deoxofluorination reactions on cyclohexane rings bearing a vicinal phenyl substituent have been shown to proceed via phenonium ion intermediates, leading to skeletal rearrangements.
| Mechanistic Step (Simons ECF) | Description | Reference |
|---|---|---|
| 1. Anode Passivation/Activation | Initial formation of a non-conductive NiF₂ layer, which is then oxidized to a high-valent, conductive nickel fluoride film at higher potentials. | electrochem.org |
| 2. Formation of Fluorinating Agent | The high-valent nickel fluoride film (e.g., NiF₃, NiF₄) on the anode surface is the active fluorinating species. | electrochem.org |
| 3. Fluorination of Substrate | The organic substrate adsorbs onto the anode and is fluorinated by the nickel fluoride layer, likely through a radical or cationic pathway. | electrochem.org |
| 4. Product Desorption | The perfluorinated product desorbs from the anode surface. | researchgate.net |
| 5. Potential Side Reactions | Carbocationic rearrangements, fragmentation, and polymerization can occur, leading to byproducts and reduced yields. | electrochem.org |
Advanced Spectroscopic and Analytical Characterization of Undecafluoro Trifluoromethoxy Cyclohexane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of fluorinated organic molecules. nih.gov For Undecafluoro(trifluoromethoxy)cyclohexane, both ¹⁹F and ¹³C NMR provide critical data regarding the molecular structure, connectivity, and stereochemistry.
¹⁹F NMR Spectroscopic Analysis
Fluorine-19 (¹⁹F) NMR is particularly powerful due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.govalfa-chemistry.com The large chemical shift dispersion, typically spanning over 400 ppm, allows for excellent signal separation and detailed structural analysis. alfa-chemistry.comnih.gov
For this compound, the ¹⁹F NMR spectrum is expected to show distinct signals for the trifluoromethoxy group (-OCF₃) and the fluorine atoms on the cyclohexane (B81311) ring (ring-F). The chemical shift of the -OCF₃ group in related aromatic compounds, such as trifluoromethoxy-benzene, appears around -58 ppm. spectrabase.com The fluorine atoms on the perfluorinated cyclohexane ring would appear in a different region. The spectrum would be complicated by through-bond J-coupling between non-equivalent fluorine atoms. The presence of axial and equatorial fluorine atoms on the cyclohexane chair conformation would lead to a complex set of multiplets, further split by geminal (²JFF) and vicinal (³JFF) couplings. Low-temperature NMR studies on similar cyclic systems have shown that distinct signals for axial and equatorial conformers can be resolved. nih.gov
Expected ¹⁹F NMR Chemical Shifts for this compound Note: These are estimated values based on related structures. Actual values can vary with solvent and temperature.
| Group | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity |
| -OCF₃ | -55 to -65 | Singlet (if no coupling to ring-F) or complex multiplet |
| Ring CF (Axial) | -110 to -140 | Complex Multiplets |
| Ring CF (Equatorial) | -110 to -140 | Complex Multiplets |
| Ring CF (adjacent to OCF₃) | -80 to -100 | Complex Multiplets |
¹³C NMR Spectroscopic Analysis
While ¹³C NMR is a fundamental tool, spectra of highly fluorinated compounds present unique challenges and characteristics. acdlabs.com The primary feature is the presence of large one-bond (¹JCF) and smaller long-range (²JCF, ³JCF) carbon-fluorine coupling constants, which can be up to 250 Hz or more. acdlabs.comblogspot.com This coupling splits each carbon signal into a multiplet, which can complicate spectral interpretation and sometimes bury signals in the baseline noise. blogspot.com
For this compound, the carbon of the trifluoromethoxy group (-OCF₃) is expected to appear as a quartet due to coupling with the three fluorine atoms. The carbons of the cyclohexane ring will also be split into complex multiplets by coupling to the fluorine atoms attached to them (¹JCF) and to neighboring fluorine atoms (²JCF). The chemical shifts are influenced by the strong electron-withdrawing effect of fluorine. Carbons directly bonded to fluorine are significantly shifted downfield. fiveable.me In cyclohexane systems, the introduction of a CF₃ group has been shown to cause distinct shielding and deshielding effects depending on its axial or equatorial position. researchgate.net The carbon atom bearing the -OCF₃ group would be expected in the 85-95 ppm range, while the perfluorinated CH₂-equivalent carbons would be found further downfield in the 105-125 ppm region, consistent with data for other perfluorinated cyclic compounds. researchgate.net
Expected ¹³C NMR Data for this compound
| Carbon Atom | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity (due to C-F coupling) |
| -OC F₃ | 118 - 125 | Quartet (¹JCF ≈ 250-280 Hz) |
| C -OCF₃ | 85 - 95 | Multiplet |
| Ring C F₂ | 105 - 125 | Multiplet |
Comprehensive Interpretation of Spectroscopic Data for Perfluorinated Ethers
A comprehensive structural elucidation of a perfluorinated ether like this compound relies on the synergistic interpretation of both ¹⁹F and ¹³C NMR data, often supplemented by two-dimensional (2D) NMR experiments such as ¹⁹F-¹⁹F COSY, ¹H-¹³C HSQC (if protons are present), and ¹³C-¹⁹F HSQC. nih.govjeolusa.com
The ¹⁹F NMR spectrum provides the initial overview of all the different fluorine environments in the molecule. The integration of the signals helps confirm the ratio of fluorine atoms in the -OCF₃ group versus the fluorinated cyclohexane ring. The complex coupling patterns observed in the ¹⁹F spectrum reveal which fluorine atoms are spatially close to each other, allowing for the mapping of the connectivity around the ring.
The ¹³C NMR spectrum confirms the carbon skeleton. fiveable.me The number of distinct carbon signals indicates the symmetry of the molecule. For this compound, a lack of symmetry would result in seven distinct carbon signals. The characteristic large ¹JCF coupling constants definitively identify carbons directly attached to fluorine. Long-range C-F couplings can help assign carbons further from the fluorine atoms. Combining the chemical shift data and the coupling information from both ¹⁹F and ¹³C spectra allows for an unambiguous assignment of the entire molecular structure, confirming the presence of the perfluorinated cyclohexane ring and the trifluoromethoxy substituent. scielo.org.za
Mass Spectrometry Techniques for Molecular Characterization
Mass spectrometry (MS) is essential for determining the molecular weight and elemental composition of a compound and provides structural information through the analysis of fragmentation patterns.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization (EI) is a hard ionization technique that typically results in extensive fragmentation of the molecule. For perfluorinated compounds, the molecular ion peak (M⁺˙) is often weak or entirely absent. researchgate.net The fragmentation of this compound under EI-MS is expected to be dominated by the cleavage of C-C and C-F bonds, leading to the formation of stable perfluorinated carbocations.
Based on studies of similar compounds like perfluoromethylcyclohexane, characteristic fragmentation pathways would include the loss of the trifluoromethoxy group (•OCF₃) and subsequent fragmentation of the perfluorocyclohexyl ring. researchgate.net Common fragments observed in the mass spectra of perfluorocarbons include ions such as CF₃⁺ (m/z 69), C₂F₅⁺ (m/z 119), and larger fragments corresponding to the loss of CF₂ units. researchgate.net
Predicted Key Fragments in the EI-MS of this compound (C₇F₁₄O)
| Ion Fragment | Formula | m/z (Mass-to-Charge Ratio) | Interpretation |
| [C₆F₁₁]⁺ | C₆F₁₁⁺ | 331 | Loss of •OCF₃ |
| [C₅F₉]⁺ | C₅F₉⁺ | 281 | Fragmentation of the ring |
| [C₄F₇]⁺ | C₄F₇⁺ | 231 | Fragmentation of the ring |
| [C₃F₅]⁺ | C₃F₅⁺ | 181 | Fragmentation of the ring |
| [CF₃]⁺ | CF₃⁺ | 69 | Trifluoromethyl cation |
Electron Capture Atmospheric Pressure Photoionization Mass Spectrometry in Perfluorinated Compound Analysis
Electron Capture Atmospheric Pressure Photoionization (EC-APPI) is a soft ionization technique particularly suited for the analysis of non-polar and highly halogenated compounds. nih.govacs.org In negative ion mode, APPI can ionize compounds through several mechanisms, including electron capture (EC) and dissociative electron capture. nih.govacs.org
For a highly fluorinated compound like this compound, the most probable ionization pathway is electron capture, where the molecule captures a thermal electron to form a molecular anion [M]⁻˙. acs.orgacs.org This process is highly efficient for compounds with high electron affinity, a characteristic of perfluorinated substances.
The primary advantage of EC-APPI-MS over EI-MS for this compound is its ability to generate an abundant molecular ion, allowing for the confident determination of the molecular weight. nih.gov This is crucial for identifying unknown perfluorinated compounds in complex mixtures. nih.gov Depending on the source conditions, some dissociative electron capture may also occur, potentially leading to the loss of a fluorine atom or the trifluoromethoxy group, providing complementary structural information. nih.gov
Infrared (IR) and Raman Spectroscopic Investigations
Key vibrational modes expected for this compound include:
C-F Stretching: These vibrations are typically observed in the region of 1100-1400 cm⁻¹ and are expected to be very strong in the infrared spectrum due to the large change in dipole moment associated with the C-F bond stretch.
-OCF₃ Group Vibrations: The trifluoromethoxy group will have its own set of characteristic vibrations. The C-O stretching vibration is expected in the 900-1100 cm⁻¹ region, while the CF₃ stretching modes will also contribute to the intense absorption in the C-F stretching region.
Cyclohexane Ring Vibrations: The perfluorinated cyclohexane ring will exhibit a series of skeletal vibrations, including ring breathing modes and various deformation modes, which typically appear at lower wavenumbers.
A comparative analysis with related compounds, such as hexafluoropropene, shows intense infrared absorptions in the 2 to 38 µm range (approximately 5000 to 263 cm⁻¹). aip.org Similarly, studies on fluorinated ethanes provide insights into the vibrational frequencies of C-F and C-C bonds in highly fluorinated systems. capes.gov.br
The following table provides a generalized summary of expected vibrational band assignments for this compound based on data from analogous compounds.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
| C-F Stretching (Ring and -OCF₃) | 1100 - 1400 | Very Strong | Medium to Strong |
| C-O-C Stretching | 900 - 1100 | Strong | Weak |
| C-C Stretching (Ring) | 700 - 1000 | Medium | Strong |
| CF₂ and CF₃ Deformation Modes | 500 - 800 | Medium to Strong | Medium |
| Ring Deformation Modes | < 500 | Medium to Weak | Medium to Strong |
This table is a generalized representation and actual peak positions and intensities may vary.
Further detailed studies, including computational modeling and experimental measurements on a purified sample, would be necessary to provide a definitive assignment of the infrared and Raman spectra of this compound.
Chromatographic Separation Methodologies
Gas chromatography (GC) is a primary technique for assessing the purity of volatile and semi-volatile compounds like this compound. The high efficiency of modern capillary GC columns allows for the separation of closely related isomers and impurities. nih.gov For per- and polyfluoroalkyl substances (PFAS), GC is particularly useful for the analysis of neutral and volatile compounds. tandfonline.com
The purity assessment of cyclohexane and its derivatives by GC often involves the use of a flame ionization detector (FID) or a mass spectrometer (MS). kelid1.irantpedia.com For fluorinated compounds, an electron capture detector (ECD) can also be employed due to its high sensitivity to electronegative atoms like fluorine.
A typical GC method for the purity analysis of a compound like this compound would involve the following considerations:
Column Selection: A non-polar or mid-polarity capillary column is generally suitable for the separation of perfluorinated compounds. Columns with a poly(perfluoroalkyl ether) stationary phase have been specifically developed for the analysis of such compounds. acs.org Other commonly used stationary phases include those based on methyl silicone. kelid1.ir
Injector and Detector Temperatures: The injector temperature should be high enough to ensure complete and rapid volatilization of the sample without causing thermal degradation. Similarly, the detector temperature must be sufficient to prevent condensation of the analytes.
Oven Temperature Program: A temperature program, where the column temperature is gradually increased, is typically used to achieve optimal separation of compounds with different boiling points. researchgate.net
Carrier Gas: Helium or hydrogen are common carrier gases used in GC.
The following table outlines a hypothetical set of GC parameters for the purity analysis of this compound, based on methods for similar compounds. kelid1.irantpedia.com
| Parameter | Condition |
| Gas Chromatograph | Instrument with FID or MS detector |
| Column | Methyl silicone-fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Detector Temperature | 300 °C (FID) or as per MS requirements |
| Oven Program | Initial: 50 °C, hold for 2 min; Ramp: 10 °C/min to 250 °C, hold for 5 min |
| Carrier Gas | Helium at a constant flow rate |
| Injection Volume | 1 µL (split or splitless injection) |
These parameters are illustrative and would require optimization for the specific instrument and application.
Purity is typically determined by calculating the area percent of the main peak relative to the total area of all peaks in the chromatogram. kelid1.ir For more accurate quantification, an internal or external standard method can be employed. antpedia.com
This compound, as a member of the perfluorocarbon (PFC) family, is suitable for use as a tracer in atmospheric and environmental studies due to its low background concentration and high sensitivity of detection. d-nb.info A highly sensitive and selective technique for the quantitative measurement of PFC tracers at sub-part-per-quadrillion levels is capillary gas chromatography coupled with negative ion-chemical ionization mass spectrometry (GC-NICI-MS). nih.govnih.gov
This method leverages the high electron affinity of perfluorinated compounds. In the NICI source, methane (B114726) or another reagent gas is used to create a plasma of low-energy electrons. The PFC molecules capture these electrons to form stable negative ions, which are then detected by the mass spectrometer. This process is highly selective for electrophilic compounds like PFCs, significantly reducing background noise from other atmospheric constituents.
The analytical procedure for tracer analysis typically involves the following steps:
Sample Collection: Air samples are collected by drawing a known volume of air through adsorbent tubes, often packed with materials like carbon molecular sieves. nih.govdoe.gov
Thermal Desorption: The trapped PFCs are then thermally desorbed from the adsorbent tube.
Cryogenic Focusing: The desorbed analytes are cryogenically focused at the head of the GC column to ensure a sharp injection peak and improved resolution. doe.gov
GC Separation: The PFCs are separated on a capillary column. Porous layer open tubular (PLOT) columns, such as those with an Al₂O₃ stationary phase, have been shown to provide excellent separation of PFC isomers. nih.gov
NICI-MS Detection: The separated compounds are detected by a mass spectrometer operating in negative ion-chemical ionization mode. Selected ion monitoring (SIM) is often used to enhance sensitivity by monitoring only the specific mass-to-charge ratios (m/z) of the target tracer compounds. doe.gov
A representative set of analytical conditions for the determination of perfluorocarbon tracers by GC-NICI-MS is presented in the table below. nih.govdoe.gov
| Parameter | Condition |
| Instrumentation | Thermal Desorber - GC - MS (NICI capable) |
| Adsorbent Tube | Carbon molecular sieve |
| Thermal Desorption | Two-step desorption may be employed |
| Cryogenic Focusing | Use of liquid nitrogen to trap analytes at the column head |
| GC Column | Al₂O₃ PLOT capillary column (e.g., 30 m x 0.25 mm) nih.gov |
| Carrier Gas | Helium |
| Oven Program | Optimized for the separation of target PFCs |
| MS Ionization Mode | Negative Ion-Chemical Ionization (NICI) |
| Reagent Gas | Methane |
| Detection Mode | Selected Ion Monitoring (SIM) of characteristic ions |
This methodology allows for the ultra-trace detection of PFCs, with detection limits in the femtoliter per liter (fL/L) range, making it highly suitable for atmospheric tracer experiments. nih.gov
Computational and Theoretical Investigations of Undecafluoro Trifluoromethoxy Cyclohexane
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical calculations, which apply the principles of quantum mechanics to molecular systems, are essential tools for understanding the structure and properties of molecules at an electronic level. nih.gov Methods like Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2) provide detailed insights into molecular geometries, energy levels, and electronic distributions that are often difficult to obtain through experimental means alone. nih.govnih.gov For complex molecules like Undecafluoro(trifluoromethoxy)cyclohexane, these computational approaches are invaluable for elucidating its fundamental chemical nature.
The conformational landscape of cyclohexane (B81311) and its derivatives is dominated by the low-energy "chair" conformation, which minimizes both angle strain and torsional strain by maintaining tetrahedral bond angles and a staggered arrangement of substituents on adjacent carbons. pressbooks.pubutexas.edu Cyclohexane can undergo a "ring flip" to an alternative, isoenergetic chair conformation, a process that must proceed through higher-energy transition states like the "half-chair" and intermediate conformations such as the "boat" and "twist-boat". pressbooks.pubutexas.edu The energy barrier for this interconversion in unsubstituted cyclohexane is approximately 10-11 kcal/mol. utexas.edu
For substituted cyclohexanes, the presence of substituent groups breaks this energy degeneracy, leading to a preference for conformations where bulky groups occupy the more sterically favorable equatorial positions over the more crowded axial positions. utexas.edu In the case of this compound, the molecule is heavily substituted with eleven fluorine atoms and a trifluoromethoxy group. Quantum chemical calculations are used to map the potential energy surface of such complex molecules, identifying the most stable chair conformers and the energy barriers between them.
Theoretical calculations on fluorinated cyclohexanes and related silacyclohexanes show that the conformational preferences are determined by a complex interplay of steric, electrostatic, and stereoelectronic interactions. nih.govresearchgate.netresearchgate.net For instance, studies on 1-trifluoromethyl-1-silacyclohexane revealed an unexpected preference for the axial conformer, a phenomenon attributed more to electrostatic and stereoelectronic interactions than to simple steric bulk. nih.govresearchgate.net Similarly, computational studies of fluorinated methylcyclohexanes have been used to reproduce experimentally observed structural changes and the energetic differences between axial and equatorial conformers. nih.gov These studies provide a framework for understanding the energy landscape of this compound, where each possible chair conformation (differing in the axial/equatorial placement of the trifluoromethoxy group) would have a distinct, calculable energy.
Table 1: Representative Conformational Energy Data for Cyclohexane Derivatives
| Conformation | Energy Relative to Chair (kJ/mol) | Strain Type |
| Chair | 0 | None |
| Twist-Boat | 23 | Torsional |
| Boat | 30 | Torsional, Steric ("Flagpole") |
| Half-Chair | 45 | Torsional, Angle |
Note: Data is representative for unsubstituted cyclohexane and serves as a baseline for understanding the energy landscape. Actual values for this compound would require specific quantum chemical calculations.
The substitution of hydrogen with fluorine dramatically alters the electronic properties of a molecule. Fluorine is the most electronegative element, leading to the formation of highly polarized and exceptionally strong carbon-fluorine (C-F) bonds. academie-sciences.fr This high electronegativity results in a powerful electron-withdrawing inductive effect, which significantly lowers the energy of the molecule's electrons and orbitals. royalsocietypublishing.org
In this compound, the cumulative inductive effect of the twelve fluorine atoms on the cyclohexane ring and the three on the methoxy (B1213986) group creates a molecule with a highly electron-deficient carbon skeleton. This has several key consequences:
Bond Strength: The C-F bonds are exceptionally strong, and the C-C bonds within the fluorinated ring are also strengthened compared to their hydrocarbon counterparts. academie-sciences.fr
Ionization Potential: The strong inductive effect stabilizes the molecule's ground state, making it more difficult to remove an electron. royalsocietypublishing.org Consequently, perfluorinated compounds have significantly higher ionization potentials than the corresponding hydrocarbons. royalsocietypublishing.org
Chemical Reactivity: The low-energy, tightly held electrons and the steric shielding provided by the fluorine atoms render the perfluorinated backbone largely inert to chemical attack.
Quantum chemistry calculations can precisely quantify these electronic features, providing values for orbital energies, electron density distribution, molecular electrostatic potential maps, and ionization potentials. nih.gov Studies on other fluorinated molecules have shown that fluorine substitution increases the π-accepting ability in related ligand systems, a direct consequence of its powerful electronic influence. nih.gov
Molecular Dynamics Simulations of Perfluorinated Systems
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique is particularly useful for understanding the behavior of large, complex systems, such as perfluorinated compounds in various environments. nih.gov By simulating the interactions within a system, MD can provide insights into macroscopic properties and processes based on the underlying molecular behavior. nih.gov
For perfluorinated systems, MD simulations have been instrumental in investigating several key phenomena:
Interfacial Behavior: Simulations have been used to study the structural transformations of perfluorinated compounds, like perfluorooctane (B1214571) sulfonate (PFOS), at interfaces between water and solid surfaces. nih.govcore.ac.uk These studies show how molecules arrange themselves, for instance, by interacting with a surface through their polar head groups while the perfluorinated tails are influenced by van der Waals forces. nih.govmdpi.com
Aggregation and Micelle Formation: MD simulations can model how perfluorinated molecules aggregate in solution. acs.org These simulations help in understanding the formation of structures like monolayers or more complex multi-layered assemblies, driven by interactions between the perfluoroalkyl chains. nih.govcore.ac.uk
Adsorption Processes: The adsorption of per- and polyfluoroalkyl substances (PFAS) onto materials like graphene or clay has been effectively modeled using MD. mdpi.comresearchgate.net These simulations can calculate adsorption energies and determine the preferred orientation of the molecules on the adsorbent surface, revealing that hydrophobic interactions between the fluorinated tail and the surface are often a dominant factor. mdpi.com
MD simulations provide a molecular-level view that complements experimental observations, helping to elucidate the mechanisms behind the environmental fate and transport of perfluorinated compounds. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Perfluorinated Compounds
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational strategy that aims to correlate the chemical structure of compounds with their physical, chemical, or biological activity. rsc.orgtandfonline.com These predictive models are particularly valuable for large classes of chemicals like per- and polyfluoroalkyl substances (PFAS), where experimental data may be limited or costly to acquire. nih.gov Under regulatory frameworks such as REACH, QSAR models are recommended for filling data gaps and prioritizing chemicals for further testing. tandfonline.comnih.gov
The development of a QSAR model involves several steps:
Data Collection: A dataset of compounds with known experimental values for a specific endpoint (e.g., toxicity, boiling point, octanol-water partition coefficient) is compiled. nih.gov
Descriptor Calculation: The chemical structure of each compound is converted into a set of numerical values known as molecular descriptors. rsc.org These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., branching indices), and quantum-chemical descriptors (e.g., orbital energies). nih.gov
Model Building: Statistical methods, such as multiple linear regression, are used to build a mathematical equation that links the descriptors to the activity. nih.gov
Validation: The model's robustness and predictive power are rigorously tested using internal and external validation techniques to ensure it can make accurate predictions for new, untested chemicals. tandfonline.commdpi.com
For perfluorinated compounds, QSAR models have been developed to predict various properties, including endocrine-disrupting activity and the octanol-water partition coefficient (logKow), a key parameter for assessing environmental behavior. nih.govnih.gov These models help identify the key structural features that drive a particular activity, offering insights into the underlying mechanisms of action. tandfonline.com
Radiative Efficiency Prediction and Assessment of Global Warming Potential
Perfluorinated compounds are often potent greenhouse gases due to their strong absorption of infrared radiation in the atmospheric window and their long atmospheric lifetimes. nih.govreading.ac.uk Two key metrics are used to quantify their impact on climate:
Radiative Efficiency (RE): This measures a molecule's effectiveness at trapping thermal radiation, typically expressed in units of Watts per square meter per parts-per-billion (W m⁻² ppb⁻¹). reading.ac.uk
Global Warming Potential (GWP): This metric compares the total warming effect of a pulse emission of a gas over a specific time horizon (usually 100 years) to that of an equal mass of carbon dioxide (CO₂). nih.govreading.ac.uk
The radiative efficiency of this compound has been calculated using ab initio methods. These calculations provide an estimate of the molecule's intrinsic ability to absorb infrared radiation. One study reported a calculated radiative efficiency for this compound, which is essential for determining its GWP. epa.gov
Table 2: Calculated Radiative Efficiency and Global Warming Potential for this compound
| Chemical Name | Formula | CAS Number | Calculated Radiative Efficiency (W m⁻² ppb⁻¹) |
| Cyclohexane, undecafluoro(trifluoromethyl)- | C₇F₁₄ | 355-02-2 | 0.397 |
Source: Data from ab initio calculations. epa.gov
The high radiative efficiency value suggests that this compound is a potent greenhouse gas. Its GWP would be substantial, contingent on its atmospheric lifetime, which for many perfluorocarbons can be thousands of years. reading.ac.uk
Intermolecular Interactions and Solvation Phenomena in Fluorous Media
"Fluorous" media are solvents that are highly fluorinated, such as perfluorodecalin (B110024) or perfluoro(methylcyclohexane). rsc.orgnih.gov These solvents exhibit unique properties stemming from the nature of the fluorine atom and the C-F bond. Despite the high polarity of individual C-F bonds, the low polarizability of the tightly held electrons in fluorine results in very weak intermolecular van der Waals forces. academie-sciences.frresearchgate.net This leads to unusual solvation behavior.
Key characteristics of fluorous media and the interactions within them include:
Immiscibility: Fluorous solvents are typically immiscible with both water and many common organic solvents, a property that forms the basis of fluorous biphase catalysis. libretexts.org
Poor Solvation of Non-fluorous Solutes: Hydrocarbons and other non-fluorinated molecules tend to be poorly solvated in fluorous media. rsc.org This can lead to aggregation of the solute molecules, as they are effectively squeezed out by the non-interacting fluorous solvent. rsc.org
Fluorous-Fluorous Interactions: While weak, interactions between fluorinated molecules are favored over interactions with non-fluorinated molecules. This "like-dissolves-like" principle means that fluorous solvents are excellent for dissolving other highly fluorinated compounds. researchgate.net These interactions, though individually weak, can collectively contribute to the stabilization of crystal structures and supramolecular assemblies. acs.org
Selective Solvation: In mixed solvent systems containing a fluorous component, solutes may be selectively solvated. nih.gov Studies using intermolecular Nuclear Overhauser effects have shown that in a biphasic system of chloroform (B151607) and perfluoro(methylcyclohexane), the solvation layer around a solute in the perfluorocarbon-rich phase can have a different composition than the bulk solution. nih.gov
This compound, being a perfluorinated molecule, would be readily soluble in fluorous media and would engage in these characteristic fluorous-fluorous intermolecular interactions. Understanding these phenomena is crucial for applications involving fluorous phases, such as in synthesis, separations, and materials science.
Environmental Chemistry and Fate Pathways of Undecafluoro Trifluoromethoxy Cyclohexane
Aquatic and Terrestrial Partitioning Dynamics and Bioaccumulation Potential
The distribution of PFAS in aquatic and terrestrial environments is governed by their partitioning behavior between different environmental compartments, such as water, soil, sediment, and biota. itrcweb.org The partitioning of PFAS is influenced by their chemical structure, including the length of their perfluoroalkyl chain and the nature of their functional group. nih.govitrcweb.org
In general, long-chain PFAS tend to be more hydrophobic and have a greater affinity for organic carbon in soil and sediment. itrcweb.org This can lead to their accumulation in these matrices. nih.gov Conversely, shorter-chain PFAS are generally more water-soluble and mobile in the environment. mdpi.com The partitioning behavior of PFAS can also be affected by environmental factors such as pH and the presence of dissolved organic matter. nih.govwpr.org
PFAS have the potential to bioaccumulate in organisms, meaning they can build up in living tissues to concentrations higher than those in the surrounding environment. frontiersin.orgoaepublish.comnih.gov Bioaccumulation is a significant concern because it can lead to the transfer of these persistent chemicals through food webs, a process known as biomagnification. mdpi.comresearchgate.net
The bioaccumulation potential of PFAS varies among different compounds and organisms. oaepublish.comresearchgate.net Long-chain PFAS, such as perfluorooctane (B1214571) sulfonate (PFOS), have been shown to bioaccumulate significantly in various wildlife species. mdpi.comoaepublish.com The accumulation of PFAS can occur in different tissues, with a tendency for some compounds to bind to proteins in the blood and liver. researchgate.net
Interactive Table: Illustrative Bioaccumulation Factors (BAF) for select PFAS in Aquatic Organisms
This table provides examples of Bioaccumulation Factors for different PFAS to illustrate the variability in their potential to accumulate in aquatic life. Specific BAFs for Undecafluoro(trifluoromethoxy)cyclohexane are not available.
| PFAS Compound | Organism | Bioaccumulation Factor (BAF) L/kg |
| Perfluorooctanoic acid (PFOA) | Fish | 10 - 1,000 |
| Perfluorooctane sulfonate (PFOS) | Fish | 1,000 - 10,000 |
| Perfluorohexane sulfonate (PFHxS) | Fish | 100 - 5,000 |
| Perfluorobutane sulfonate (PFBS) | Fish | < 100 |
Source: Data synthesized from general PFAS literature. Actual values can vary significantly based on species and environmental conditions.
Biodegradation and Environmental Persistence Assessments
A defining characteristic of PFAS is their extreme persistence in the environment. frontiersin.orgnih.gov The carbon-fluorine bond is one of the strongest in organic chemistry, making PFAS highly resistant to degradation by biological and chemical processes. frontiersin.org This resistance to breakdown is a primary reason why PFAS are often referred to as "forever chemicals." nih.gov
While some polyfluorinated PFAS can undergo partial biodegradation, where parts of the molecule are transformed, the perfluoroalkyl backbone remains intact. itrcweb.orgnih.gov This can lead to the formation of other persistent PFAS. itrcweb.org The complete biodegradation of perfluorinated compounds, involving the cleavage of the C-F bond, is considered to be very limited under typical environmental conditions. nih.gov
Scientific consensus indicates that the vast majority of PFAS are resistant to complete mineralization in nature. nih.gov This high persistence means that once released into the environment, PFAS can remain for very long periods, leading to long-term contamination of soil, water, and biota. nih.gov The continual release of these persistent substances can result in increasing environmental concentrations over time. nih.gov
Multimedia Environmental Fate Modeling and Risk Assessment Strategies
To understand the environmental behavior of PFAS and predict their distribution, scientists use multimedia environmental fate models. epa.govresearchgate.net These models are mathematical tools that simulate the movement and transformation of chemicals between different environmental compartments, such as air, water, soil, and sediment. epa.gov
Fugacity-based models are a common type of multimedia model used for PFAS. These models use the concept of fugacity, which is a measure of a chemical's escaping tendency from a particular phase, to describe its partitioning and transport. By inputting the physicochemical properties of a PFAS compound and information about its release into the environment, these models can estimate its concentrations in various media over time. researchgate.netnih.gov
However, modeling the fate of PFAS presents unique challenges. Their tendency to partition to interfaces, such as the air-water interface, and their potential to exist as both neutral and ionic species can complicate modeling efforts. nih.gov
Risk assessment for PFAS involves evaluating the potential for adverse effects on human health and the environment. pca.state.mn.uswsp.com This process typically involves:
Hazard identification: Determining whether a PFAS can cause adverse health effects.
Dose-response assessment: Evaluating the relationship between the amount of exposure and the likelihood of adverse effects.
Exposure assessment: Estimating the extent to which humans and ecological receptors are exposed to a PFAS. pca.state.mn.us
Given the large number of PFAS, there is a move towards grouping these chemicals for risk assessment purposes rather than assessing them one by one. sciencepolicyjournal.org
Interactive Table: Key Parameters in Multimedia Environmental Fate Models for PFAS
This table highlights some of the critical parameters used in modeling the environmental fate of PFAS. The values for these parameters can vary significantly among different PFAS compounds.
| Parameter | Description | Importance for PFAS Modeling |
| Vapor Pressure | The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature. | Influences the partitioning of PFAS between the atmosphere and other environmental compartments. |
| Water Solubility | The maximum amount of a substance that will dissolve in a given amount of water at a specific temperature. | Affects the transport of PFAS in aquatic systems and their potential to leach from soil. |
| Octanol-Water Partition Coefficient (Kow) | A measure of the ratio of a chemical's concentration in octanol (B41247) to its concentration in water at equilibrium. | Indicates the tendency of a PFAS to partition into organic matter and bioaccumulate. |
| Henry's Law Constant | A measure of the partitioning of a chemical between air and water. | Important for modeling the atmospheric transport and deposition of PFAS. |
Source: General principles of environmental fate modeling.
Methodologies for Evaluating Environmental Impact under Regulatory Frameworks
The regulation of PFAS is a rapidly evolving area, with different approaches being taken by various jurisdictions around the world. transcendinfra.commdpi.comitrcweb.org A key challenge for regulators is the vast number of different PFAS in existence. nih.gov
Some regulatory frameworks are moving towards a class-based approach to managing PFAS. sciencepolicyjournal.org This involves grouping PFAS together based on their chemical structure or properties and regulating them as a class rather than individually. sciencepolicyjournal.org The rationale for this approach is that it can be more efficient and protective of public health and the environment than a substance-by-substance approach. nih.gov
Methodologies for evaluating the environmental impact of PFAS under regulatory frameworks often involve a combination of the following:
Environmental Monitoring: Measuring the levels of PFAS in various environmental media, such as drinking water, surface water, soil, and biota, to assess the extent of contamination. epa.gov
Toxicological Studies: Conducting laboratory studies to determine the potential health effects of PFAS on humans and wildlife. sciencepolicyjournal.org
Risk Assessment: Using the data from monitoring and toxicological studies to evaluate the risks posed by PFAS and to establish safe exposure levels or environmental quality standards. pca.state.mn.us
Development of Analytical Methods: Creating and refining methods to detect and quantify a wide range of PFAS in different environmental samples. epa.gov
Regulatory agencies are also focusing on preventing new, unsafe PFAS from entering the market by requiring more extensive toxicity and environmental fate data from manufacturers. itrcweb.orgepa.gov The overarching goal of these regulatory efforts is to reduce exposure to PFAS and mitigate their long-term environmental and health impacts. mdpi.com
Advanced Applications in Chemical Sciences and Engineering
Role as Fluorous Media and Solvents in Organic and Organometallic Synthesis
The distinct properties of undecafluoro(trifluoromethoxy)cyclohexane, particularly its immiscibility with many organic solvents and water at ambient temperatures, make it a prime candidate for use as a fluorous solvent. This characteristic is central to the development of fluorous chemistry, a concept that leverages the unique solution-phase behavior of highly fluorinated compounds.
Fluorous Biphasic Catalysis and Separation Technologies
This compound, often referred to by its alternative name perfluoromethylcyclohexane (PFMC), is a commonly utilized solvent in fluorous biphasic catalysis (FBC). frontiersin.org This technique offers an elegant solution to the critical challenge of separating catalysts from reaction products in homogeneous catalysis. In a typical FBC setup, a "fluorous" catalyst, which has a high affinity for the fluorous phase, is dissolved in a fluorous solvent like this compound. The reactants and products, being more soluble in a conventional organic solvent, form a separate liquid phase.
A key feature of some fluorous biphasic systems is their temperature-dependent miscibility. For instance, a system composed of this compound and an organic solvent like toluene (B28343) can be biphasic at room temperature, allowing for the clear separation of the fluorous catalyst phase from the organic product phase. f2chemicals.com Upon heating, the two phases can become miscible, forming a single homogeneous phase where the reaction can proceed efficiently. After the reaction is complete, cooling the system re-establishes the biphasic nature, enabling the straightforward recovery and reuse of the expensive fluorous catalyst, which partitions back into the fluorous phase. f2chemicals.com This process significantly reduces catalyst waste and simplifies product purification.
A notable example of this application is the hydroformylation of olefins, a large-scale industrial process. Researchers have successfully employed a fluorous rhodium catalyst in a biphasic system of this compound and toluene to convert olefins to aldehydes. f2chemicals.com The ability to easily recycle the catalyst makes this approach economically and environmentally attractive.
Investigation of Selective Solvent Interactions and Partitioning Effects
The effectiveness of fluorous separation techniques hinges on the selective partitioning of components between the fluorous phase and other liquid phases (e.g., organic or aqueous). The partitioning behavior of a solute is quantified by its partition coefficient, which is the ratio of its concentration in the fluorous phase to its concentration in the non-fluorous phase at equilibrium.
The high fluorine content of this compound is the primary driver of its selective interactions. Molecules with significant fluorous character, such as catalysts or reagents tagged with perfluoroalkyl chains, will preferentially dissolve in the fluorous phase. This "fluorophilicity" allows for the selective extraction and isolation of these tagged molecules from a complex mixture. The partitioning of fluorous-tagged compounds can be finely tuned by altering the length and number of the fluorous tags, as well as by the choice of the fluorous and organic solvents.
Utilization in Heat Transfer and Dielectric Fluid Systems
The robust nature of the carbon-fluorine bond in this compound imparts exceptional thermal stability and chemical inertness, making it a suitable candidate for demanding applications such as heat transfer and dielectric insulation.
As a heat transfer agent, its high density, low viscosity, and broad liquid range are advantageous. wikipedia.org Perfluorocarbons like this compound are non-flammable and have a high dielectric strength, allowing them to be used in direct contact with electronic components for cooling purposes. f2chemicals.comf2chemicals.com
In the realm of dielectric fluids, this compound, marketed under trade names such as Flutec PP2, exhibits excellent insulating properties. f2chemicals.comf2chemicals.com Its high dielectric strength and resistivity, coupled with a low dielectric constant, make it an effective insulator for high-voltage equipment. f2chemicals.com A unique advantage of fluorocarbon liquids is their combination of high dielectric strength with low viscosity, which facilitates efficient cooling through pumping. f2chemicals.com The electrical insulating properties of this compound are not significantly compromised by the presence of moisture or air below saturation levels. f2chemicals.com
| Property | Value |
| Dielectric Strength | 58 kV |
| Resistivity | 10^15 Ω cm |
| Dielectric Constant | Low (precise value not specified) |
Table 1: Electrical Properties of this compound (Flutec PP2). Data sourced from F2 Chemicals Ltd. f2chemicals.com
Application as Perfluorocarbon Tracers in Environmental and Industrial Monitoring
Perfluorocarbon tracers (PFTs) are powerful tools for tracking the movement of air and water in environmental and industrial settings. This compound is an ideal tracer compound due to several key characteristics: it is chemically and biologically inert, non-toxic, and can be detected at extremely low concentrations (femtogram levels). wikipedia.org
Its inertness ensures that it does not react with its surroundings, allowing it to move with the fluid it is tracing without being lost or altered. The ability to detect minute quantities means that only a small amount of the tracer needs to be released, minimizing any potential environmental impact and reducing costs. These tracers are particularly useful in complex environments where the flow paths are not well understood.
Applications of perfluorocarbon tracers include:
Atmospheric transport studies: Tracking the movement of air masses to understand pollution dispersion and atmospheric circulation patterns.
Groundwater tracing: Determining the flow paths and travel times of groundwater, which is crucial for managing water resources and assessing the migration of contaminants. youtube.comusgs.govusgs.gov
Industrial leak detection: Identifying leaks in underground pipes (B44673) and storage tanks.
Studies of Interfacial Phenomena and Wetting Properties
The interfacial properties of this compound, such as its surface tension and its interaction with other liquids and solids, are of fundamental interest and have practical implications. Its low surface tension is a characteristic feature of fluorinated liquids. wikipedia.org
The interfacial tension between this compound and other liquids, particularly water and organic solvents, is a critical parameter in applications like fluorous biphasic catalysis and liquid-liquid extraction. The significant difference in polarity between the highly fluorinated cyclohexane (B81311) and hydrocarbon or aqueous phases leads to high interfacial tension, promoting phase separation. sci-hub.seulisboa.ptresearchgate.net
The wetting properties of surfaces coated with fluorinated materials are also a subject of intense study. Fluorinated coatings can create surfaces with very low surface energy, leading to hydrophobicity and oleophobicity. This is because the fluorinated molecules at the surface present a low-energy interface to the surrounding environment.
| Property | Value |
| Surface Tension | 15.4 mN/m |
Table 2: Surface Tension of this compound. Data sourced from F2 Chemicals Ltd. f2chemicals.com
Applications in Advanced Materials Science and Nanotechnology
The unique properties of this compound are being explored in the development of advanced materials and in the field of nanotechnology.
One area of application is in the formation of thin polymer films through plasma polymerization. researchgate.netnih.gov When used as a monomer in a plasma-enhanced chemical vapor deposition (PECVD) process, this compound can be used to create highly cross-linked, fluorinated polymer coatings. These films can impart desirable properties to a substrate, such as low surface energy, chemical resistance, and hydrophobicity.
Reaction Mechanisms and Reactivity Studies of Perfluorinated Cyclohexanes
Mechanistic Studies of Halogenation and Fluorination Reactions in Cyclic Systems
The halogenation of cyclic alkanes, including perfluorinated derivatives, is a fundamental process in organic synthesis, yielding a range of functionalized compounds. The mechanism of these reactions is highly dependent on the specific halogen, the substrate, and the reaction conditions, such as the presence of heat or ultraviolet (UV) light. libretexts.orgbyjus.com
Halogenation reactions typically proceed via a free-radical chain mechanism, especially for alkanes in the gas phase or in non-polar solvents. libretexts.orgyoutube.com This mechanism involves three key stages:
Initiation: The process begins with the homolytic cleavage of the halogen molecule (X₂) by heat or light, generating two halogen radicals (X•). byjus.comyoutube.com
Propagation: A halogen radical abstracts a hydrogen atom from the alkane (R-H) to form a hydrogen halide (H-X) and an alkyl radical (R•). This alkyl radical then reacts with another halogen molecule to produce the alkyl halide (R-X) and a new halogen radical, which continues the chain reaction. youtube.comyoutube.com
Termination: The chain reaction is terminated when any two radical species combine. This can involve two halogen radicals forming a halogen molecule, an alkyl radical and a halogen radical forming an alkyl halide, or two alkyl radicals combining to form a larger alkane. byjus.comyoutube.com
The reactivity of halogens decreases down the group: F₂ > Cl₂ > Br₂ > I₂. libretexts.org Fluorine is extremely reactive and can react explosively with organic compounds, while iodine is generally unreactive. libretexts.orgbyjus.com Consequently, chlorination and bromination are the most commonly studied and utilized halogenation reactions. byjus.com
In the context of perfluorinated cyclohexanes like undecafluoro(trifluoromethoxy)cyclohexane, direct halogenation is less common due to the strength of the C-F bonds and the steric shielding provided by the fluorine atoms. However, the principles of free-radical substitution remain relevant for any remaining C-H bonds or for understanding potential side reactions under harsh conditions. The fluorination of adamantane (B196018), a related polycyclic alkane, has been shown to proceed through the formation of a cation intermediate which then reacts with fluorinated nucleophiles. wikipedia.org Similarly, bromination of adamantane can occur via an ionic mechanism, particularly in the presence of Lewis acid catalysts. wikipedia.org
Electron Attachment and Detachment Processes in the Gas Phase
The interaction of low-energy electrons with perfluorinated compounds (PFCs) in the gas phase is of significant interest for applications in gaseous dielectrics and plasma processing. Perfluorocarbons are known to be strongly electron-attaching. researchgate.net They have positive electron affinities and can capture thermal and near-thermal electrons, primarily through non-dissociative processes. researchgate.net
For perfluoromethylcyclohexane (C₇F₁₄), a close structural analogue of this compound, studies using an ionization chamber have measured ionization and attachment cross-sections. researchgate.net The addition of electron-attaching compounds like perfluoromethylcyclohexane to liquids like cyclohexane (B81311) has been shown to facilitate the propagation of negative streamers, indicating efficient electron scavenging. researchgate.net
Electron attachment can be described by the following general reaction:
e⁻ + AX → [AX]⁻* → A• + X⁻ (Dissociative Electron Attachment) or e⁻ + M → [M]⁻* → M⁻ + energy (Non-dissociative Electron Attachment)
Investigations into Plasma Chemistry and Ionization Processes
The plasma chemistry of perfluorinated compounds is complex, involving numerous ionization and fragmentation pathways. Electron impact ionization is a primary process where a high-energy electron collides with a molecule, ejecting a secondary electron and forming a positive ion (cation).
Studies on perfluoromethylcyclohexane (C₇F₁₄) using Fourier-transform mass spectrometry have detailed the ions produced upon electron impact. researchgate.net The total ionization cross-section peaks at around 100 eV. researchgate.net At energies near the ionization threshold, a variety of fragment ions are observed, indicating significant decomposition of the parent molecule. researchgate.net
Dominant Ions Observed in Electron Impact Ionization of Perfluoromethylcyclohexane researchgate.net
| Ion Formula |
| C₆F₁₁⁺ |
| C₇F₁₃⁺ |
| C₅F₉⁺ |
| C₄F₇⁺ |
| C₃F₅⁺ |
| CF₃⁺ |
Elucidation of Cyclohexane Ring Reactivity and Substituent Effects in Fluorinated Analogues
The reactivity of the cyclohexane ring is profoundly influenced by its conformation and the nature of its substituents. nih.gov Cyclohexane and its derivatives predominantly adopt a chair conformation, which minimizes both angular and torsional strain. youtube.com Substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. libretexts.org
Due to steric hindrance, substituents, particularly bulky ones, generally prefer the more stable equatorial position. libretexts.org The energy difference between the axial and equatorial conformers determines the equilibrium distribution. For a highly substituted compound like this compound, the fluorine and trifluoromethoxy groups introduce significant electronic and steric effects. The high electronegativity of fluorine can influence the bond lengths and angles within the ring. In the case of all-cis-1,2,3,4,5,6-hexafluorocyclohexane, the molecule adopts a chair conformation with three axial C-F bonds, creating a highly polarized face with a significant molecular dipole moment. nih.gov
The dynamic process of ring-flipping, where one chair conformation converts to another, interchanging axial and equatorial positions, is a key aspect of cyclohexane reactivity. nih.govyoutube.com The energy barrier for this process can be affected by substituents. Studies on cyclohexane analogues have shown that the dynamic behavior of the ring, rather than a single static conformation, can determine molecular reactivity. nih.gov For instance, bulky substituents can sometimes lower the energy barrier between conformations, making the ring more dynamic. nih.gov The presence of multiple, bulky, and highly electronegative fluorine and trifluoromethoxy substituents would be expected to create significant steric and electrostatic interactions, influencing the preferred conformation and the dynamics of ring inversion.
Thermochemical and Kinetic Analysis of Reactions Involving Perfluorinated Compounds
The thermal stability and decomposition kinetics of perfluorinated compounds are critical for their applications at high temperatures and for their environmental remediation. nih.gov Detailed chemical kinetic models have been developed to describe the pyrolysis and incineration of various per- and polyfluoroalkyl substances (PFAS). chemrxiv.orgresearchgate.net These models are often built upon density functional theory (DFT) calculations to estimate reaction rate parameters. nih.gov
Kinetic analysis of radical-radical reactions, which are important in the pyrolysis of PFCs, shows that unimolecular dissociation and the reverse association reactions are key contributors to gas-phase thermal decomposition. chemrxiv.org The thermochemistry of these reactions, including enthalpies of reaction, is crucial for building accurate models. chemrxiv.org The presence of moisture can also significantly impact decomposition pathways, often expediting the breakdown of larger perfluorinated intermediates. nih.gov
Emerging Research Frontiers and Methodological Advancements
Integration of Cutting-Edge Computational and Experimental Methodologies
The study of complex fluorinated molecules like Undecafluoro(trifluoromethoxy)cyclohexane increasingly relies on the synergy between computational modeling and experimental techniques. This integrated approach is crucial for understanding molecular structure, properties, and interactions where experimental data is scarce.
Computational chemistry, particularly density functional theory (DFT) and ab initio methods, plays a pivotal role in predicting the properties of fluorinated compounds. nih.gov For instance, computational studies on hydrofluoroethers (HFEs) have been used to predict their environmental impacts, such as global warming potentials. researchgate.net Similar methodologies can be applied to this compound to estimate its physicochemical properties, spectroscopic signatures, and potential degradation pathways. Advanced computational techniques like the composite correlated molecular orbital G3MP2 method have been employed to calculate thermochemical data for hydrofluorocarbons (HFCs), providing a reliable dataset where experimental values are lacking. youtube.com
The integration of computational predictions with experimental results from techniques like Raman spectroscopy allows for a more robust characterization of fluorinated species. For example, DFT calculations have been used to identify the structures of scandium fluoride (B91410) and oxyfluoride anions in molten salts based on their Raman spectra. nih.gov This combined approach provides a powerful tool for elucidating the complex structures of fluorinated molecules.
Table 1: Computational and Experimental Integration for Fluorinated Compound Analysis
| Methodology | Application to Fluorinated Compounds | Key Insights |
| Density Functional Theory (DFT) | Prediction of molecular structures, vibrational frequencies, and electronic properties of perfluorinated ethers and related compounds. | Enables the assignment of experimental spectroscopic data and prediction of reactivity and environmental fate. |
| Ab initio methods (e.g., G3MP2) | Calculation of thermochemical properties like heats of formation and ionization energies for fluorinated hydrocarbons. | Provides accurate thermodynamic data essential for understanding chemical behavior and stability. |
| Raman Spectroscopy | Experimental determination of vibrational modes of fluorinated compounds in various states. | When combined with DFT, it allows for precise structural identification of complex fluorinated molecules. |
| Non-covalent Interaction (NCI) Analysis | Visualization and assessment of attractive and repulsive interactions within fluorinated molecules and their clusters. | Reveals the role of hydrogen bonding and other weak interactions in stabilizing molecular structures. nih.gov |
Development of Novel and Sustainable Synthetic Approaches for Perfluorinated Ethers
The synthesis of organofluorine compounds is undergoing a transformation towards more sustainable practices to mitigate the environmental impact of traditional methods. numberanalytics.comnumberanalytics.com This shift is critical for the future of organofluorine chemistry. societechimiquedefrance.fr
Traditional fluorination methods often involve hazardous reagents and high energy consumption. societechimiquedefrance.fr Emerging trends focus on the development of new fluorinating agents with reduced environmental impact, such as those derived from renewable sources or that are less toxic and more selective. numberanalytics.com Advances in synthesis methods, including catalytic, electrochemical, and flow chemistry approaches, are improving efficiency and reducing waste. numberanalytics.comnumberanalytics.com
For the synthesis of perfluorinated ethers, several methods have been explored. The Fowler process, which uses cobalt fluoride to moderate the reaction of elemental fluorine with hydrocarbons, is a known method for producing perfluorinated alkanes like perfluoromethylcyclohexane and could be adapted for ethers. wikipedia.org Another approach involves the free radical addition of cyclic ethers like tetrahydrofuran (B95107) to fluorinated alkenes. nih.gov More recent innovations include electrochemical methods for generating carbocations from carboxylic acids, which can then be captured by a fluoride source, offering a potentially safer and more efficient route to fluorinated products. chinesechemsoc.org
Table 2: Modern Synthetic Routes for Organofluorine Compounds
| Synthetic Approach | Description | Advantages for Sustainability |
| Catalytic Methods | Use of catalysts to enhance reaction efficiency and selectivity in fluorination reactions. | Reduces the amount of reagents needed and minimizes waste generation. numberanalytics.com |
| Electrochemical Synthesis | Utilizes electricity to drive fluorination reactions. | Offers a more energy-efficient and less wasteful alternative to traditional chemical synthesis. numberanalytics.comchinesechemsoc.org |
| Flow Chemistry | Continuous flow processes for chemical synthesis. | Enhances efficiency, improves safety, and reduces waste compared to batch processes. numberanalytics.com |
| Deoxyfluorination | Use of reagents like phenyl sulfur trifluorides for the deoxyfluorination of alcohols. | While early methods had low efficiency, newer reagents are being developed for wider use. oup.com |
Exploration of this compound in Niche Scientific and Technological Applications
While specific applications for this compound are not documented, the unique properties of perfluorinated ethers suggest a range of potential niche uses. Perfluoroethers are known for their chemical inertness, thermal stability, and excellent dielectric properties. wikipedia.org
One significant area of application for related compounds is in advanced electronics and as heat transfer fluids. The high density, low viscosity, and low surface tension of cyclic perfluorocarbons make them suitable for these purposes. wikipedia.org Perfluorinated compounds are also used as solvents, refrigerants, and blowing agents. researchgate.net For example, perfluoromethylcyclohexane is used as a tracer due to its ability to be detected at extremely low concentrations. wikipedia.org
In the medical field, the high gas-dissolving capacity of perfluorocarbons has led to their investigation as components of artificial blood substitutes and for liquid ventilation. Furthermore, the incorporation of fluorine into pharmaceuticals is a common strategy to enhance metabolic stability and bioavailability. chinesechemsoc.org The unique properties of the trifluoromethoxy group could be leveraged in the design of new bioactive molecules.
Addressing Long-Term Environmental and Sustainability Challenges Associated with Perfluorinated Compounds
Per- and polyfluoroalkyl substances (PFAS), including perfluorinated ethers, are recognized as "forever chemicals" due to their extreme persistence in the environment. itrcweb.org The strong carbon-fluorine bond makes them resistant to degradation, leading to their accumulation in various environmental compartments and biota. ny.gov
The environmental fate of perfluorinated ethers is a significant concern. While some polyfluorinated substances can be partially degraded, perfluoroalkyl acids and perfluoroalkyl ether carboxylic acids are highly persistent. itrcweb.org These compounds can be transported over long distances in the atmosphere and are deposited in remote regions. dioxin20xx.org
Regulatory bodies are increasingly focusing on restricting the use of PFAS. For example, the European Union has proposed a broad restriction on the manufacture, marketing, and use of PFAS to mitigate their risks to human health and the environment. youtube.com This has driven research into more sustainable alternatives and remediation technologies. The development of PFAS-free synthesis routes for fluorinated compounds is a critical step towards a more environmentally friendly chemical industry. wikipedia.org
Innovation in Spectroscopic and Analytical Techniques for Complex Fluorinated Molecules
The detection and characterization of complex fluorinated molecules like this compound require sophisticated analytical techniques. The low concentrations at which these compounds are often found in environmental and biological samples present a significant challenge.
Mass spectrometry (MS), particularly when coupled with gas chromatography (GC) or liquid chromatography (LC), is a cornerstone for PFAS analysis. nih.gov High-resolution mass spectrometry (HRMS) is especially valuable for non-targeted screening to identify novel PFAS, including perfluorinated ether sulfonic acids and multi-headed perfluorinated ether acids. nih.gov The fragmentation patterns in MS/MS can help elucidate the structures of these complex molecules. tandfonline.com
Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹⁹F NMR, is another powerful tool. The high sensitivity and wide chemical shift range of the ¹⁹F nucleus make it an excellent probe for the molecular structure and environment of fluorinated compounds. rsc.orgnih.govnumberanalytics.com Recent advancements in ¹⁹F NMR methodology allow for the structural elucidation of molecules in complex mixtures without the need for separation or standards. rsc.org Computational methods are also being used to aid in the assignment and interpretation of ¹⁹F NMR chemical shifts. researchgate.net
Table 3: Advanced Analytical Techniques for Fluorinated Compounds
| Technique | Principle | Application to Fluorinated Compounds |
| GC-HRMS | Separation by gas chromatography followed by high-resolution mass analysis. | Used for suspect screening and non-targeted analysis of volatile and semi-volatile PFAS. nih.gov |
| LC-MS/MS | Separation by liquid chromatography followed by tandem mass spectrometry. | A standard method for the targeted analysis of a wide range of PFAS in various matrices. nih.gov |
| ¹⁹F NMR Spectroscopy | Exploits the magnetic properties of the ¹⁹F nucleus to provide detailed structural information. | Powerful for structure elucidation, reaction monitoring, and studying interactions of fluorinated molecules. rsc.orgnumberanalytics.comnih.gov |
| Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) | Separates ions based on their size and shape in the gas phase before mass analysis. | Enhances the characterization of unknown PFAS by providing an additional dimension of separation. nih.gov |
Q & A
Basic: What are the primary methods for synthesizing and characterizing Undecafluoro(trifluoromethoxy)cyclohexane?
Answer:
Synthesis typically involves fluorination of cyclohexane derivatives using fluorine gas or fluorinating agents like cobalt trifluoride under controlled conditions. Key characterization techniques include:
- Gas Chromatography-Mass Spectrometry (GC-MS): To confirm molecular weight (350.0525 g/mol) and purity .
- Nuclear Magnetic Resonance (NMR): For structural elucidation, particularly NMR to resolve CF and perfluorinated cyclohexane ring signals.
- Infrared Spectroscopy (IR): Identifies C-F stretching vibrations (1000–1400 cm) and trifluoromethoxy group absorption bands .
- X-ray Crystallography: Rarely used due to volatility, but computational models (e.g., 3D SD files) are available for structural validation .
Basic: How is the thermal stability of this compound experimentally determined?
Answer:
Thermogravimetric Analysis (TGA) is employed to measure decomposition temperatures under inert or oxidative atmospheres. Gas-phase studies using electron ionization (EI) mass spectrometry reveal fragmentation patterns at elevated temperatures. For example, CF ions ( 69) dominate at 14.4 eV, indicating trifluoromethoxy group cleavage . Differential Scanning Calorimetry (DSC) can further quantify phase transitions and enthalpy changes.
Advanced: How do discrepancies in electron affinity (EA) values for this compound arise, and how can they be reconciled?
Answer:
Discrepancies stem from methodological differences:
- Equilibrium Methods (TDEq): Report EA = 1.06 ± 0.13 eV, derived from Gibbs free energy changes at 423 K .
- Direct Measurement (N/A method): Yields EA = 1.020 ± 0.060 eV at room temperature .
Resolution:- Control experimental conditions (temperature, pressure) to match theoretical assumptions.
- Use hybrid computational models (e.g., DFT with solvent corrections) to bridge gas-phase and condensed-phase data.
Advanced: How can researchers interpret fragmentation pathways in electron ionization (EI) mass spectrometry data?
Answer:
EI mass spectra show ions like CF (15.9 eV), CF (14.4 eV), and CF (14.4 eV), corresponding to cleavage of C-F bonds and trifluoromethoxy group dissociation. Key steps:
Appearance Energy (AE) Analysis: Compare experimental AE values (e.g., 13.9 eV for CF) with calculated bond dissociation energies .
Isotopic Pattern Matching: Leverage and isotopic signatures to distinguish fragments.
Cross-Validation: Use collision-induced dissociation (CID) or tandem MS to confirm fragmentation pathways.
Advanced: What strategies address challenges in computational modeling of this compound's electronic structure?
Answer:
Challenges include high electron density from fluorine atoms and hyperconjugation effects. Methodological solutions:
- Basis Set Selection: Use augmented correlation-consistent basis sets (e.g., aug-cc-pVTZ) for accurate electron affinity and ionization potential calculations.
- Solvent Effects: Apply polarizable continuum models (PCM) to simulate interactions in non-polar solvents.
- Van der Waals Corrections: Incorporate empirical dispersion forces to model weak interactions in crystal or aggregated states .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Ventilation: Use fume hoods to mitigate inhalation risks due to volatility.
- Personal Protective Equipment (PPE): Wear fluoropolymer-coated gloves and goggles to prevent dermal contact.
- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous solutions to prevent hydrolysis .
Advanced: How can researchers resolve contradictions in ion clustering behavior observed in gas-phase studies?
Answer:
Contradictions arise from varying cluster sizes and temperature-dependent equilibria. Approaches:
- Variable-Temperature Mass Spectrometry: Monitor cluster stability across 300–500 K.
- High-Pressure Experiments: Use flow tube reactors to simulate atmospheric conditions and study ion-molecule interactions .
- Computational Dynamics: Apply molecular dynamics (MD) simulations to predict clustering pathways under different pressures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
